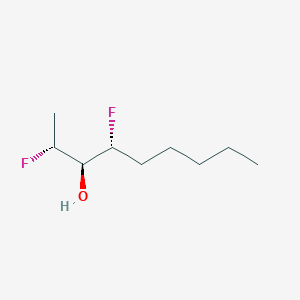
(2R,3S,4R)-2,4-difluorononan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-2,4-difluorononan-3-ol is a chiral organic compound with the molecular formula C9H18F2O. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a nonane backbone. The specific stereochemistry of the compound is denoted by the (2R,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2,4-difluorononan-3-ol typically involves the selective fluorination of a suitable precursor. One common method is the fluorination of a nonane derivative using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the preparation of the nonane backbone, followed by selective fluorination and subsequent purification steps. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2,4-difluorononan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium azide (NaN3) can yield the corresponding azide derivative.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2,4-difluorononan-3-one.
Reduction: Formation of 2,4-difluorononane.
Substitution: Formation of 2-azido-4-fluorononan-3-ol.
Scientific Research Applications
(2R,3S,4R)-2,4-difluorononan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a fluorinated analog in biochemical studies to understand enzyme-substrate interactions.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2,4-difluorononan-3-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2,4-dihydroxynonan-3-ol: Similar structure but with hydroxyl groups instead of fluorine atoms.
(2R,3S,4R)-2,4-dichlorononan-3-ol: Similar structure but with chlorine atoms instead of fluorine atoms.
(2R,3S,4R)-2,4-dibromononan-3-ol: Similar structure but with bromine atoms instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in (2R,3S,4R)-2,4-difluorononan-3-ol imparts unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties make it distinct from its analogs with other halogens or hydroxyl groups, providing advantages in specific applications such as drug development and material science.
Properties
CAS No. |
842126-58-3 |
|---|---|
Molecular Formula |
C9H18F2O |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2R,3S,4R)-2,4-difluorononan-3-ol |
InChI |
InChI=1S/C9H18F2O/c1-3-4-5-6-8(11)9(12)7(2)10/h7-9,12H,3-6H2,1-2H3/t7-,8-,9+/m1/s1 |
InChI Key |
XVRWWJNWARTZTL-HLTSFMKQSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@H]([C@@H](C)F)O)F |
Canonical SMILES |
CCCCCC(C(C(C)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


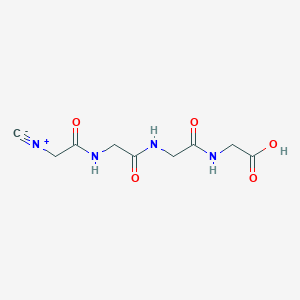
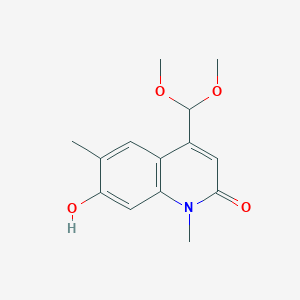
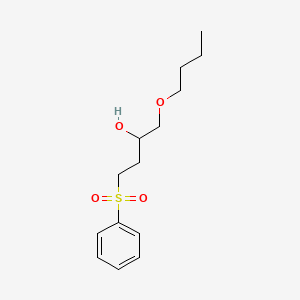
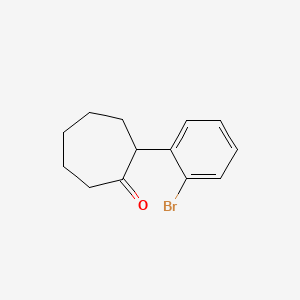
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
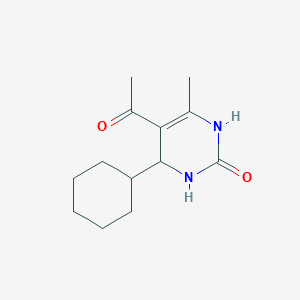
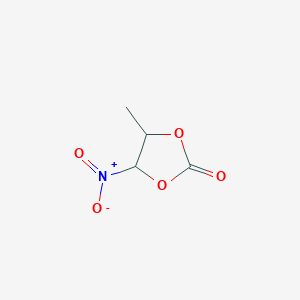
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
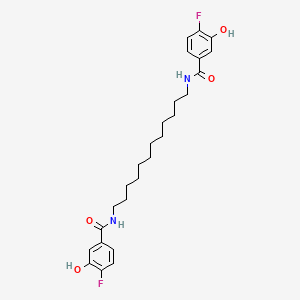
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

methanide](/img/structure/B14208663.png)
